REACTION_CXSMILES
|
[C:1]1(NC2C=CC=CC=2)C=CC=CC=1.CC([O-])(C)C.[K+].[F:20][C:21]1[CH:22]=[CH:23][C:24]([N+:28]([O-:30])=[O:29])=[C:25]([OH:27])[CH:26]=1>CN1CCN(C)C1=O>[CH3:1][O:27][C:25]1[CH:26]=[C:21]([F:20])[CH:22]=[CH:23][C:24]=1[N+:28]([O-:30])=[O:29] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.2 mmol | |
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |